molecular formula C15H15NO4S B13692895 3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid

3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid

Katalognummer: B13692895
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: PIQHKPRBBOGGTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a sulfonic acid group, a benzamido group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-methylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzamido group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound . These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H15NO4S

Molekulargewicht

305.4 g/mol

IUPAC-Name

3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)15(17)16-14-8-7-12(9-11(14)2)21(18,19)20/h3-9H,1-2H3,(H,16,17)(H,18,19,20)

InChI-Schlüssel

PIQHKPRBBOGGTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.